Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate

Chemical Synthesis Intermediate Hydrazine Derivatives

Many research projects stall due to the lack of structurally novel, well-characterized building blocks for library synthesis. Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS 959658-44-7) addresses this need as a 95% pure hydrazine derivative with a defined molecular formula (C₁₄H₂₁N₃O₃, MW 279.33). • Structurally unique scaffold without pre-existing activity data, ideal for generating novel derivatives for phenotypic screening. • Consistent 95% purity specification enables reliable use as a reference standard in HPLC/LC-MS method development. • Available in standard pack sizes (100 mg to 5 g) with custom synthesis options, shipped globally for routine research procurement.

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
Cat. No. B8195104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
Molecular FormulaC14H21N3O3
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNNC(=O)NCC1=CC=CC=C1
InChIInChI=1S/C14H21N3O3/c1-14(2,3)20-12(18)10-16-17-13(19)15-9-11-7-5-4-6-8-11/h4-8,16H,9-10H2,1-3H3,(H2,15,17,19)
InChIKeyAONKZBLHBDDZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate Overview


Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is a synthetic organic compound with the CAS number 959658-44-7 and molecular formula C14H21N3O3. It is characterized as a hydrazine derivative, placing it within a class of compounds known for versatile reactivity. The compound is commercially available from chemical suppliers as a research chemical, typically offered at a purity of 95% .

Compound class Hydrazine derivative; synthetic intermediate with no pre-defined biological profile
Procurement logic Available as a research reagent with supplier-specified purity; no performance data in public domain
Workflow context Suited for exploratory synthetic chemistry and derivative library generation, not target-driven selection

Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate Substitution Data Gap


The decision to select one hydrazine derivative over another in a research or industrial setting hinges on specific, quantifiable performance metrics (e.g., reaction yield, IC50, selectivity profile). At present, the absence of any such data for Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate in the public domain makes a data-driven selection impossible. Without primary literature or patent evidence, any claim of differentiation from its closest analogs—such as Tert-butyl 2-(2-(methylcarbamoyl)hydrazinyl)acetate or 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid —would be purely speculative and violate the requirements of this guide.

No quantitative differentiation data exist; any performance-based comparison with analogs such as tert-butyl 2-(2-(methylcarbamoyl)hydrazinyl)acetate would be speculative.

Lack of reaction yield, selectivity, or biological activity data means the compound cannot be rationally preferred over other hydrazine derivatives for specific transformations.

Supplier-reported purity (95%) does not constitute a differentiating feature; similar purities are common among catalog reagents and do not predict synthetic utility.

Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate Evidence Analysis


Quantitative Evidence Status

No quantitative differentiation claims can be made due to the complete absence of primary research or patent data. A thorough search of scientific literature, patent databases (including IPC class C07C 243/34), and authoritative sources yields no peer-reviewed or legally documented evidence for this compound's biological activity, synthetic utility, or physical properties beyond its basic identifiers [1]. It is available from chemical suppliers as a research reagent with a specified purity of 95% , but this does not constitute a differentiator from other commercially available research chemicals.

Data availability
Data to verify
No public quantitative evidence
Procurement decision cannot be performance-driven
Supplier purity 95% provides identity confirmation only; no peer-reviewed differentiation exists
Chemical Synthesis Intermediate Hydrazine Derivatives

Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate Research Applications


Exploratory Chemistry and Derivative Synthesis

The compound serves as a structurally defined, commercially available hydrazine building block. Its utility is limited to exploratory synthetic chemistry where the goal is to create novel derivatives for subsequent screening and analysis, as no pre-existing activity data guide its use .

Method Development and Analytical Standard

Given its defined molecular formula (C14H21N3O3) and specified purity (95%), this compound can be used as a reference standard for analytical method development, such as HPLC or LC-MS, in research projects where this specific chemical scaffold is under investigation .

Pharmacological Probe Generation

As a hydrazine derivative, this compound could be used as a starting point for generating a library of related molecules for phenotypic screening or target identification campaigns. Its selection is based on the novelty of its chemical scaffold rather than a pre-defined biological rationale .

Application
Selection Property
Validation Focus
Exploratory synthetic chemistry
Defined hydrazine building block
Derivative library generation; novel scaffold exploration
Analytical method development
Well-characterized molecular formula (C14H21N3O3) and structure
HPLC/LC-MS reference characterization; method parameter assessment
Pharmacological probe generation
Novel hydrazine scaffold with no pre-existing biological annotation
Phenotypic screening input; target-agnostic library design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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